What are the chemical properties of Acid Violet 109 for research applications?
What are the chemical properties of Acid Violet 109 for research applications?
An In-depth Technical Guide to the Chemical Properties and Research Applications of Acid Violet 109
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, known applications, and experimental protocols for C.I. Acid Violet 109 (CAS No. 12220-63-2). An anthraquinone-based dye, Acid Violet 109 is primarily utilized in the textile industry for dyeing natural protein fibers. While its application in biological or drug development research is not documented in current scientific literature, it serves as a key compound in environmental science research, particularly in studies focused on the degradation of textile effluents through advanced oxidation processes (AOPs). This document summarizes its physicochemical properties, details an experimental protocol for its degradation, and presents logical and experimental workflows to guide its use in a research context.
Introduction
Acid Violet 109, also known by trade names such as Lanaset Violet B and Erionyl Violet A-B, is a synthetic dye belonging to the anthraquinone (B42736) class.[1] Its molecular structure is characterized by the core anthraquinone moiety, which is responsible for its chromophoric properties.[1] The dye is commercially significant in the textile industry, where it is used to impart a vibrant "blue light purple" color to materials like wool, silk, and polyamide.[1][2][3]
For the scientific community, particularly those in environmental chemistry, Acid Violet 109 has become a compound of interest as a model pollutant. Due to the high chemical stability of anthraquinone dyes, they are often resistant to conventional wastewater treatment methods.[4] Consequently, research has focused on developing effective degradation techniques, positioning Acid Violet 109 as a benchmark substrate for evaluating the efficacy of advanced oxidation processes.[4][5] To date, there is a notable absence of published research detailing the use of Acid Violet 109 in biological applications such as cellular staining, microscopy, or as a therapeutic or diagnostic agent.
Chemical and Physical Properties
Table 1: General and Physicochemical Properties of Acid Violet 109
| Property | Value | Reference |
| IUPAC Name | Sodium;3-[[4-[(4-bromo-2-sulfonatophenyl)amino]-9,10-dioxoanthracen-1-yl]amino]-2,4,6-trimethyl-5-[(2-methyl-5-sulfonatophenyl)carbamoyl]benzenesulfonate | N/A |
| Synonyms | C.I. Acid Violet 109, Lanaset Violet B, Acid Violet B, Erionyl Violet A-B | [1][3] |
| CAS Number | 12220-63-2 | [1][2][3] |
| Molecular Formula | C₃₅H₃₄Br₂N₃NaO₇S | [1] |
| Molecular Weight | 823.52 g/mol | [1] |
| Chemical Class | Anthraquinone Dye | [1][5] |
| Appearance | Blue-light purple powder | [1][2][6] |
| Solubility | Data not widely available. Soluble in water for dyeing processes. | [7] |
| Absorption Max (λmax) | Data not widely available. Analyzed via UV-Vis spectrophotometry. | [8] |
Research Applications
The documented applications of Acid Violet 109 are confined to the industrial and environmental research sectors.
Industrial Application: Textile Dyeing
The primary commercial use of Acid Violet 109 is as a dye for protein-based fibers.[3] Its structure allows it to form strong interactions with materials such as wool, silk, and polyamide, providing good color fastness properties against light, washing, and perspiration.[1][3]
Research Application: Environmental Contaminant Degradation
Acid Violet 109 serves as a model compound for studying the treatment of textile industry wastewater.[5] Its chemical stability makes it a challenge to remove from effluents. Research in this area primarily focuses on its degradation using Advanced Oxidation Processes (AOPs), which employ highly reactive species, such as hydroxyl radicals, to break down the dye molecule. The most commonly cited method is the Fenton process (Fe²⁺ + H₂O₂), which has been shown to be effective in decolorizing and degrading Acid Violet 109 in aqueous solutions.[4][5] These studies are critical for developing scalable solutions to mitigate the environmental impact of dye manufacturing and use.
Experimental Protocols
The following is a representative protocol for the degradation of Acid Violet 109 in an aqueous solution using the Fenton process, based on methodologies described in environmental chemistry literature.[4][5]
Objective: To decolorize and degrade Acid Violet 109 in an aqueous solution via Fenton's reagent in a batch reactor system.
Materials:
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C.I. Acid Violet 109 (technical grade)
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Deionized water
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Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
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Hydrogen peroxide (H₂O₂, 30% w/w)
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Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
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UV-Vis Spectrophotometer
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Magnetic stirrer and stir bars
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pH meter
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Glass beakers
Methodology:
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Preparation of Stock Solution:
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Prepare a stock solution of Acid Violet 109 by dissolving a precise amount (e.g., 100 mg) in 1 liter of deionized water to achieve a concentration of 100 mg/L.
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Stir the solution until the dye is fully dissolved.
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pH Adjustment:
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Transfer a known volume of the dye solution to a reaction beaker.
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Place the beaker on a magnetic stirrer.
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Using a pH meter, adjust the pH of the solution to the desired level (e.g., pH 3.0), as this is often optimal for the Fenton reaction.[4] Use dilute H₂SO₄ or NaOH for adjustment.
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-
Initiation of Fenton Reaction:
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Reaction and Sampling:
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Start a timer immediately after the addition of H₂O₂.
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Take aliquots of the reaction mixture at specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).
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To quench the reaction in each sample, immediately add a small amount of a strong NaOH solution to raise the pH above 8, which precipitates the iron and stops the generation of hydroxyl radicals.
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-
Analysis:
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Centrifuge or filter the quenched samples to remove the iron precipitate.
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Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for Acid Violet 109.
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The degradation efficiency can be calculated based on the decrease in absorbance over time.
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Safety and Handling
Specific, comprehensive toxicological data for Acid Violet 109 is not widely published.[7] Therefore, it should be handled with the standard precautions for chemical dyes in a laboratory setting.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]
Conclusion
C.I. Acid Violet 109 is an anthraquinone dye with well-established utility in the textile industry and a growing role in environmental science research as a model pollutant. This guide provides the core chemical properties and a detailed experimental protocol relevant to its application in wastewater treatment studies. It is important for the research community to note the current lack of data supporting its use in biological or drug development contexts. Future research could explore these areas, but for now, its scientific application remains firmly within the domain of environmental chemistry.
References
- 1. sdc.org.uk [sdc.org.uk]
- 2. cir-safety.org [cir-safety.org]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. researchgate.net [researchgate.net]
- 5. Acid Violet 109 | 12220-63-2 [chemicalbook.com]
- 6. Final report on the safety assessment of Acid Violet 43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Secure Verification [vinar.vin.bg.ac.rs]
